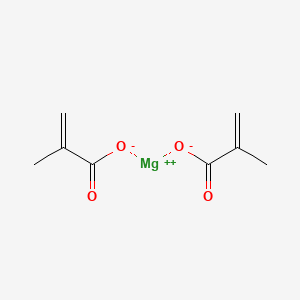
Magnesium,2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium methacrylate is an organometallic compound that combines magnesium with methacrylic acid. It is primarily used in the production of polymers and copolymers, which are essential in various industrial applications. The compound is known for its ability to enhance the properties of materials, such as increasing their mechanical strength and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with magnesium hydroxide or magnesium oxide. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of magnesium methacrylate often involves the use of magnesium chloride and methacrylic acid. The reaction is facilitated by a catalyst, such as triethylbenzylammonium chloride, and occurs under reflux conditions at elevated temperatures. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Magnesium methacrylate undergoes various chemical reactions, including polymerization, substitution, and coordination reactions.
Common Reagents and Conditions:
Polymerization: This reaction is typically initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) in solvents such as 1,4-dioxane.
Substitution: Magnesium methacrylate can react with halides or other nucleophiles to form substituted products.
Coordination Reactions: The compound can coordinate with other metal ions or organic ligands, forming complex structures.
Major Products: The primary products formed from these reactions include homopolymers and copolymers of methacrylate, which are used in various applications such as coatings, adhesives, and biomedical devices .
Scientific Research Applications
Magnesium methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which magnesium methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The methacrylate group undergoes polymerization, creating long chains that enhance the mechanical properties of the material. Magnesium ions play a crucial role in stabilizing the polymer structure and improving its resistance to degradation .
Comparison with Similar Compounds
Magnesium polyacrylate: Similar to magnesium methacrylate but derived from acrylic acid.
Poly(methyl methacrylate) (PMMA): A widely used polymer known for its transparency and resistance to impact.
Uniqueness: Magnesium methacrylate is unique due to the presence of magnesium ions, which impart additional mechanical strength and stability to the polymers. This makes it particularly valuable in applications requiring enhanced durability and resistance to environmental factors .
Properties
Molecular Formula |
C8H10MgO4 |
|---|---|
Molecular Weight |
194.47 g/mol |
IUPAC Name |
magnesium;2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
DZBOAIYHPIPCBP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


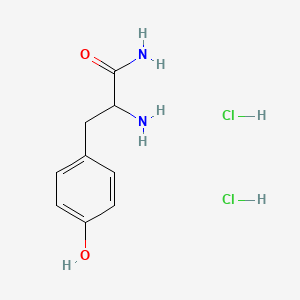
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
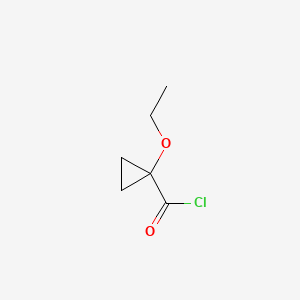
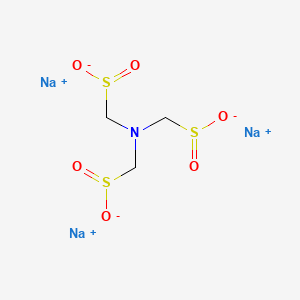

![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
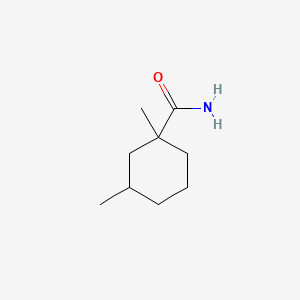
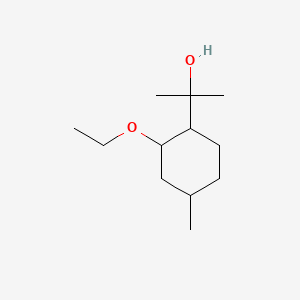
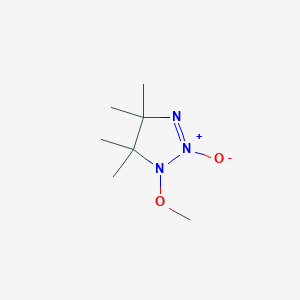
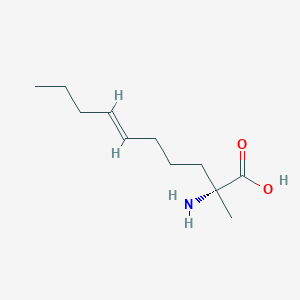
![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
